molecular formula C18H21NO B5811299 2-(4-Ethoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole

2-(4-Ethoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole

Cat. No.: B5811299
M. Wt: 267.4 g/mol
InChI Key: RAYCCWILGOKUIW-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole: is an organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused ring system with nitrogen This particular compound is characterized by the presence of an ethoxyphenyl group and two methyl groups attached to the isoindole core

Properties

IUPAC Name

2-(4-ethoxyphenyl)-5,6-dimethyl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-4-20-18-7-5-17(6-8-18)19-11-15-9-13(2)14(3)10-16(15)12-19/h5-10H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYCCWILGOKUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC3=C(C2)C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole typically involves the condensation of 4-ethoxybenzaldehyde with 2,3-dimethyl-1,2-diaminobenzene under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired isoindole compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced isoindole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens (chlorine, bromine) and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced isoindole derivatives.

    Substitution: Halogenated or nitrated isoindole derivatives.

Scientific Research Applications

Chemistry: 2-(4-Ethoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its isoindole core is of interest for developing new therapeutic agents targeting specific biological pathways.

Medicine: The compound’s derivatives are explored for their potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Researchers are investigating its ability to interact with specific molecular targets in the body.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s isoindole core can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, its ability to participate in electron transfer reactions makes it a potential candidate for redox-active biological processes.

Comparison with Similar Compounds

  • 2-(4-Methoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole
  • 2-(4-Chlorophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole
  • 2-(4-Bromophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole

Comparison: 2-(4-Ethoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. Compared to its methoxy, chloro, and bromo analogs, the ethoxy derivative may exhibit different solubility, stability, and biological activity profiles. The ethoxy group can also affect the compound’s ability to participate in hydrogen bonding and other intermolecular interactions, making it distinct in its applications and behavior.

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